

# An In-Depth Technical Guide to Di-tert-butyl piperazine-1,4-dicarboxylate

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## Compound of Interest

Compound Name: *Di-tert-butyl piperazine-1,4-dicarboxylate*

Cat. No.: *B185504*

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## Introduction

**Di-tert-butyl piperazine-1,4-dicarboxylate**, also commonly known as 1,4-Bis(tert-butoxycarbonyl)piperazine or 1,4-Boc-piperazine, is a protected piperazine derivative widely utilized in organic synthesis and pharmaceutical research.<sup>[1]</sup> Its significance lies in its role as a versatile synthetic intermediate, primarily for introducing the piperazine ring system into more complex molecules.<sup>[1]</sup> The tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms allow for selective deprotection and subsequent functionalization, making it a crucial building block in the development of active pharmaceutical ingredients (APIs).<sup>[1]</sup>

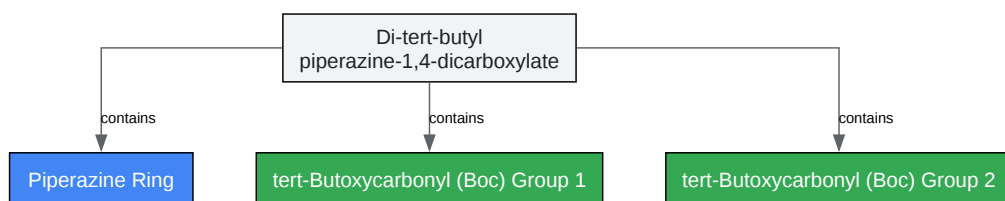
## Chemical and Physical Properties

The fundamental properties of **Di-tert-butyl piperazine-1,4-dicarboxylate** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub> <sup>[1][2][3][4][5]</sup>
Molecular Weight	286.37 g/mol <sup>[1][2][3][4][5]</sup>
CAS Number	76535-75-6 <sup>[1][2][5][6]</sup>
Synonyms	1,4-Bis(tert-butoxycarbonyl)piperazine, 1,4-Di-Boc-piperazine

## Molecular Structure

The structure of **Di-tert-butyl piperazine-1,4-dicarboxylate** consists of a central piperazine ring where the nitrogen atoms at positions 1 and 4 are each protected by a tert-butoxycarbonyl (Boc) group. This symmetrical structure is reflected in its spectroscopic data, such as a simplified  $^1\text{H}$  NMR spectrum.[1]



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Caption: Logical relationship of the molecular components.

## Experimental Protocols

General Synthesis Protocol

A common method for the synthesis of **Di-tert-butyl piperazine-1,4-dicarboxylate** involves the direct N-Boc protection of piperazine.<sup>[1]</sup> The general procedure is as follows:

- Piperazine (1 mmol) is added to a round bottom flask containing a solvent such as ethanol (5 mL).<sup>[3]</sup>
- Di-tert-butyl dicarbonate (Boc-anhydride) is added to the mixture (1-2 mmol).<sup>[3]</sup>
- A nano-Fe<sub>3</sub>O<sub>4</sub> catalyst (3 mol%) can be introduced to facilitate the reaction.<sup>[3]</sup>
- The reaction mixture is stirred at room temperature until completion.<sup>[3]</sup>
- Upon completion, if a magnetic catalyst is used, it can be separated using an external magnet.<sup>[3]</sup>

### Characterization

Comprehensive characterization of the final product is typically performed to confirm its identity and purity. Standard analytical techniques employed include:

- <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[1]</sup>
- Mass Spectrometry (MS)<sup>[5]</sup>
- High-Performance Liquid Chromatography (HPLC)<sup>[5]</sup>
- Infrared Spectroscopy (IR)<sup>[5]</sup>

## Applications in Research and Drug Development

**Di-tert-butyl piperazine-1,4-dicarboxylate** is an indispensable building block in medicinal chemistry. The piperazine core is a recognized privileged scaffold, and this protected derivative allows for its controlled incorporation into drug candidates.<sup>[1]</sup> It is a key precursor in the synthesis of various APIs, including the antipsychotic drug Brexpiprazole.<sup>[1]</sup> Furthermore, piperazine derivatives are frequently used in the design of selective enzyme inhibitors, such as those targeting monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) within the endocannabinoid system.<sup>[1]</sup>

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